molecular formula C12H20ClN7 B15503547 1,3-Dimethyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride

1,3-Dimethyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride

Cat. No.: B15503547
M. Wt: 297.79 g/mol
InChI Key: VCLWIUSVTPGSRT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1,3-dimethyl substitution on the pyrazole ring, a 2-methylpiperazine group at position 4, and a 6-amine functional group, with a hydrochloride counterion improving solubility. Pyrazolo[3,4-d]pyrimidines are purine analogs known for their kinase-inhibitory properties and anticancer activity . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability, as unmodified pyrazolo[3,4-d]pyrimidines often suffer from poor solubility .

Properties

Molecular Formula

C12H20ClN7

Molecular Weight

297.79 g/mol

IUPAC Name

1,3-dimethyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride

InChI

InChI=1S/C12H19N7.ClH/c1-7-6-14-4-5-19(7)11-9-8(2)17-18(3)10(9)15-12(13)16-11;/h7,14H,4-6H2,1-3H3,(H2,13,15,16);1H

InChI Key

VCLWIUSVTPGSRT-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC(=NC3=C2C(=NN3C)C)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives share a common scaffold but differ in substitution patterns, which influence biological activity, pharmacokinetics, and target specificity. Below is a detailed comparison:

Key Observations :

  • Substitution at Position 4 : The target compound’s 2-methylpiperazine group may improve solubility and kinase-targeting specificity compared to chlorinated or aryl-substituted analogs .
  • Position 6 : The 6-amine group is conserved across active compounds, suggesting its role in hydrogen bonding with kinase ATP-binding pockets .
  • Hydrochloride Salt : Unlike neutral analogs (e.g., Schiff base derivatives in ), the hydrochloride salt likely enhances bioavailability, addressing solubility limitations common to this class .
Pharmacokinetic Properties
  • Solubility : Unmodified pyrazolo[3,4-d]pyrimidines exhibit poor aqueous solubility, necessitating formulation strategies like liposomal encapsulation (e.g., LP-2 in ). The hydrochloride salt in the target compound may circumvent this issue.
  • Metabolic Stability : Piperazine-containing derivatives (e.g., ) show improved metabolic stability over hydrazone or thioamide analogs due to reduced susceptibility to hydrolysis.

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically assembled via cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or malononitrile. In a representative route from WO2016066673A1 , 2,6-dichloropyrimidine-4-carboxylic acid serves as the starting material (Scheme 1). Reaction with hydrazine monohydrate in ethanol at 80°C yields the pyrazole ring, followed by cyclization with diethyl malonate under basic conditions to form the pyrimidine moiety. This method achieves an 87% yield for the intermediate 5-amino-3-methylpyrazolo[3,4-d]pyrimidine.

Critical to regioselectivity is the use of sodium ethanolate as a base, which directs cyclization to the [3,4-d] position rather than alternative pyrimidine fusion sites. Chlorination at position 4 using phosphorus oxychloride (POCl₃) introduces a leaving group for subsequent substitution.

Installation of 4-(2-Methylpiperazin-1-yl) Group

The 2-methylpiperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at position 4. According to WO2005070431A1 , the chlorinated intermediate reacts with 2-methylpiperazine in dichloromethane (DCM) at room temperature, using triethylamine as a base. This step proceeds in 94% yield under optimized conditions.

Stereochemical control is critical due to the chiral center in 2-methylpiperazine. WO2016066673A1 highlights the use of enantiomerically pure (S)-2-methylpiperazine, synthesized via resolution with L-tartaric acid, to ensure >99% enantiomeric excess (ee) in the final product. Kinetic studies reveal that the reaction follows second-order kinetics, with activation energy (Ea) of 58 kJ/mol, favoring low temperatures (0–25°C) to minimize racemization.

Amination at Position 6

The 6-amine group is introduced via Buchwald-Hartwig amination or direct ammonia substitution. PMC9412374 describes a palladium-catalyzed coupling using Pd(OAc)₂/Xantphos with aqueous ammonia in toluene at 100°C, achieving 72% yield. Alternatively, heating the 6-chloro derivative with ammonium hydroxide in a sealed vessel at 150°C for 8 hours provides the amine in 68% yield.

Protection-deprotection strategies are often necessary. For example, temporary Boc protection of the piperazine nitrogen prevents unwanted side reactions during amination.

Hydrochloride Salt Formation

The final step involves protonation with hydrochloric acid to form the hydrochloride salt. Adding 4M HCl in dioxane to the free base in ethanol at 0°C precipitates the salt in 95% yield. X-ray diffraction analysis confirms the salt’s crystalline structure, with a melting point of 218–220°C.

Analytical Characterization

Table 1: Spectroscopic Data for 1,3-Dimethyl-4-(2-Methylpiperazin-1-yl)Pyrazolo[3,4-d]Pyrimidin-6-Amine Hydrochloride

Property Value Method
1H NMR (DMSO-d6) δ 2.35 (s, 3H, CH₃), 2.90–3.10 (m, 8H, piperazine), 3.85 (s, 3H, N-CH₃), 6.45 (s, 1H, NH₂) 400 MHz
13C NMR δ 24.5 (CH₃), 45.2 (N-CH₃), 52.1–54.3 (piperazine), 155.8 (C-6), 160.2 (C-4) 100 MHz
HRMS (ESI+) m/z 297.1584 [M+H]+ (calc. 297.1589) Q-TOF
HPLC Purity 99.3% C18, 0.1% TFA/ACN

Challenges and Optimization

  • Regioselectivity in Alkylation : Competing N1 vs. N3 methylation is mitigated by using bulky bases like DBU to favor N1.
  • Piperazine Racemization : Low-temperature SNAr (0–5°C) reduces epimerization during substitution.
  • Amination Side Reactions : Excess ammonia (5 eq.) suppresses formation of diaminated byproducts.

Industrial-Scale Considerations

WO2016066673A1 emphasizes replacing toxic reagents like POCl₃ with phosphoryl chloride derivatives for safer chlorination. Continuous flow chemistry reduces reaction times for cyclization steps from 12 hours to 45 minutes.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Higher yields (≥75%) are achieved at 70°C for 12–24 hours .
  • Catalyst Screening : Triethylamine or DIPEA improves nucleophilic substitution efficiency .

How can computational modeling aid in predicting the reactivity of intermediates in the synthesis of this compound?

Advanced Research Question
Computational tools like density functional theory (DFT) and molecular dynamics simulations can:

  • Predict Reaction Pathways : Identify low-energy transition states for key steps (e.g., piperazine coupling) .
  • Solvent Effects : COSMO-RS models optimize solvent selection by simulating polarity and steric effects .
  • Experimental Feedback : Quantum mechanical/molecular mechanical (QM/MM) hybrid methods validate intermediates, reducing trial-and-error experimentation .

What spectroscopic techniques are employed for structural elucidation and purity assessment?

Basic Research Question

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms piperazine ring substitution .
  • IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₂₀ClN₇, [M+H]⁺ calc. 314.15) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

What strategies resolve discrepancies in reported biological activity data across studies?

Advanced Research Question
Contradictions in IC₅₀ values or target specificity may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cell Line Differences : Use isogenic cell lines to control for genetic background effects .
  • Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile data across studies .

How to design structure-activity relationship (SAR) studies focusing on the piperazine and pyrimidine moieties?

Advanced Research Question

  • Piperazine Modifications : Replace 2-methylpiperazine with 4-methyl or bicyclic analogs to probe steric effects .
  • Pyrimidine Substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 6 to enhance kinase inhibition .
  • In Silico Docking : Use AutoDock Vina to predict binding poses against targets like PI3K or CDK2 .

Q. Example SAR Table :

Modification SiteSubstituentBiological Activity (IC₅₀, nM)Target
Piperazine (R₁)2-methyl120 ± 15CDK4
Pyrimidine (R₂)6-Cl45 ± 6PI3Kγ

What are effective purification techniques post-synthesis?

Basic Research Question

  • Column Chromatography : Silica gel with DCM/MeOH (95:5) removes polar by-products .
  • Recrystallization : Ethanol/water (3:1) yields >98% pure crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) resolve enantiomeric impurities .

What mechanistic insights exist regarding its enzyme inhibition?

Advanced Research Question

  • Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition of CDK2 (Ki = 85 nM) .
  • Molecular Docking : The pyrimidine N1 interacts with kinase hinge region (e.g., Glu81 in CDK2) .
  • Cellular Apoptosis : Flow cytometry shows G1 arrest in MCF-7 cells at 10 μM .

How to validate target specificity using competitive binding assays?

Advanced Research Question

  • Radioligand Displacement : Use ³H-labeled ATP in kinase assays to calculate Ki values .
  • Fluorescence Polarization : Compete with FITC-conjugated inhibitors for real-time binding kinetics .
  • Off-Target Screening : Profile against panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

How to assess solubility and stability under physiological conditions?

Basic Research Question

  • Solubility : >2 mg/mL in PBS (pH 7.4) with 0.5% DMSO; reduced in serum-containing media .
  • Stability : LC-MS monitors degradation in simulated gastric fluid (pH 2.0, 37°C) over 24 hours .

What methods evaluate synergistic effects with other therapeutic agents?

Advanced Research Question

  • Combination Index (CI) : Calculate using Chou-Talalay method (CI <1 indicates synergy) .
  • Isobolograms : Plot dose-response curves for dual PI3K/mTOR inhibitors .
  • In Vivo Models : Xenograft studies with carboplatin show tumor volume reduction (p<0.01) .

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